Lysogb3

Descripción general

Descripción

Liso-globotriaosilceramida (d18:1) es una forma de globotriaosilceramida que carece del grupo acilo graso. Este compuesto es significativo en el estudio de los trastornos de almacenamiento lisosómico, particularmente la enfermedad de Fabry, donde se acumula debido a una deficiencia en la enzima α-galactosidasa A .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La liso-globotriaosilceramida (d18:1) se puede sintetizar mediante una serie de reacciones químicas que implican la eliminación del grupo acilo graso de la globotriaosilceramida. El compuesto se prepara típicamente en un entorno de laboratorio utilizando disolventes específicos como cloroformo, metanol y agua en una proporción de 4:3:1 . Las condiciones de reacción a menudo implican temperaturas controladas y el uso de catalizadores para facilitar la eliminación del grupo acilo graso.

Métodos de producción industrial

Si bien los métodos de producción industrial detallados no están ampliamente documentados, la síntesis de liso-globotriaosilceramida (d18:1) a mayor escala probablemente implicaría procesos químicos similares a los utilizados en entornos de laboratorio, con pasos adicionales para garantizar la pureza y la consistencia. El compuesto se almacena a -20 ° C para mantener su estabilidad .

Análisis De Reacciones Químicas

Tipos de reacciones

La liso-globotriaosilceramida (d18:1) experimenta varias reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno del compuesto.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno.

Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el borohidruro de sodio para la reducción y varios nucleófilos para reacciones de sustitución. Las condiciones para estas reacciones típicamente implican temperaturas específicas, niveles de pH y la presencia de catalizadores para asegurar la transformación deseada.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizadas. Por ejemplo, la oxidación puede resultar en la formación de ácidos carboxílicos, mientras que la reducción puede producir alcoholes. Las reacciones de sustitución pueden producir una variedad de derivados dependiendo del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Biomarker for Fabry Disease

Lysogb3 levels in plasma are used as a biomarker for diagnosing Fabry disease. Recent studies employing nano-liquid chromatography-tandem mass spectrometry (nano-LC-MS/MS) have demonstrated that measuring this compound concentrations can effectively differentiate between healthy individuals and those with Fabry disease, particularly in patients with specific mutations that complicate traditional diagnostic methods .

Monitoring Enzyme Replacement Therapy

Enzyme replacement therapy (ERT) has been shown to reduce plasma levels of this compound in patients with Fabry disease. Research indicates that regardless of the recombinant enzyme used, ERT effectively lowers this compound concentrations, thus providing a measurable outcome for treatment efficacy . This application underscores the importance of this compound as a therapeutic monitoring tool.

Pain Management in Fabry Disease

This compound has been implicated in the pathophysiology of pain associated with Fabry disease. Studies have shown that elevated levels of this compound sensitize peripheral nociceptive neurons, leading to increased pain perception. This discovery opens avenues for targeted pain management strategies that could mitigate the sensory abnormalities experienced by patients .

Cellular and Molecular Effects

Research has elucidated that this compound affects various cellular pathways, including protein translation and folding mechanisms. Proteomic analyses reveal that exposure to this compound leads to increased protein ubiquitination and alterations in signaling pathways related to protein synthesis and degradation . Such insights are critical for understanding the molecular underpinnings of diseases associated with this compound accumulation.

Impact on Gut Microbiota

Recent findings indicate that this compound modifies gut microbiota composition and function, promoting biofilm formation among certain bacterial species while decreasing short-chain fatty acid production, notably butyrate . This alteration could have implications for gastrointestinal health in patients with elevated this compound levels.

Clinical Case: ERT Efficacy

In a cohort study involving Fabry disease patients undergoing ERT, researchers tracked changes in plasma this compound levels over time. The results demonstrated a consistent decrease in this compound concentrations post-therapy, correlating with clinical improvements in symptoms such as pain and fatigue . This case highlights the utility of this compound as a biomarker for monitoring treatment response.

Research Case: Pain Sensitization Mechanism

A detailed investigation into the role of this compound in pain sensitization revealed that high concentrations could trigger calcium influx in sensory neurons, leading to heightened pain sensitivity . This finding suggests potential therapeutic targets for alleviating neuropathic pain associated with lysosomal storage disorders.

Data Summary

The following table summarizes key findings related to the applications of this compound:

Mecanismo De Acción

La liso-globotriaosilceramida (d18:1) ejerce sus efectos uniéndose a objetivos moleculares específicos. Se une a la toxina Shiga 1 en presencia de colesterol y fosfatidilcolina, pero no se une a la toxina Shiga 2 . El compuesto también reduce la viabilidad y la agregación de neutrófilos humanos inducida por el forbol 12-miristato 13-acetato . En la enfermedad de Fabry, se acumula en varios órganos debido a la deficiencia de α-galactosidasa A, lo que lleva a la disfunción celular .

Comparación Con Compuestos Similares

Compuestos similares

Globotriaosilceramida: El compuesto padre del que se deriva la liso-globotriaosilceramida (d18:1).

Liso-globotretraosilceramida: Otro esfingolípido que se une a diferentes toxinas y tiene roles biológicos distintos.

Unicidad

La liso-globotriaosilceramida (d18:1) es única debido a la falta del grupo acilo graso, lo que altera sus propiedades de unión y sus efectos biológicos. Esto la hace particularmente útil en el estudio de los trastornos de almacenamiento lisosómico y el desarrollo de terapias dirigidas .

Actividad Biológica

Lysogb3 (Lyso-globotriaosylceramide) is a bioactive sphingolipid that has garnered significant attention in the context of Fabry disease and other related disorders. This article explores its biological activity, mechanisms of action, and implications for health, particularly focusing on its effects on cellular processes, disease associations, and microbiota modulation.

Overview of this compound

This compound is a deacylated form of globotriaosylceramide (Gb3), a glycosphingolipid that accumulates in various tissues in Fabry disease due to the deficiency of the enzyme alpha-galactosidase A. Elevated levels of this compound have been associated with various pathological conditions, including kidney injury, cardiovascular diseases, and neurological disorders.

Cellular Signaling and Protein Ubiquitination

This compound has been shown to significantly impact cellular signaling pathways. Research indicates that exposure to this compound affects protein translation and folding pathways, leading to increased ubiquitination of proteins. This effect is mediated through several key pathways:

- Protein Synthesis : this compound exposure activates p70S6K signaling, which regulates transcription.

- Protein Folding : It influences GDP-mannose biosynthesis, essential for protein glycosylation.

- Pre-mRNA Processing : At higher concentrations, this compound impacts pre-mRNA processing pathways.

A study demonstrated that at a low dose (20 ng/mL), over 200 proteins were ubiquitinated in response to this compound exposure, compared to 168 for glucosylsphingosine, indicating a potent effect on cellular machinery involved in protein homeostasis .

Impact on Gut Microbiota

This compound also alters gut microbiota composition and functionality. It has been observed to enhance the biofilm-forming capacity of specific bacteria such as Bacteroides fragilis, which can lead to changes in short-chain fatty acid profiles in the gut. Notably, it decreases butyrate production, a crucial fatty acid for gut health . This alteration may have broader implications for metabolic health and inflammation.

Adverse Outcomes in Fabry Disease

Elevated plasma levels of this compound have been correlated with adverse clinical outcomes in patients with Fabry disease. A study involving a cohort of patients showed that higher baseline and cumulative exposure to this compound significantly increased the risk of severe events such as renal replacement therapy and cardiovascular complications. The hazard ratios indicated a strong association, with multivariate analyses confirming these findings .

Biomarker Potential

Given its association with disease severity, this compound has been proposed as a potential biomarker for screening patients suspected of having Fabry disease. Its measurement can aid in identifying individuals who may benefit from genetic counseling or enzyme replacement therapy .

Case Studies

- Case Study on Patient Outcomes : In a longitudinal study over 68 months involving Fabry patients, those with elevated this compound levels experienced significantly worse health outcomes compared to those with lower levels. The study utilized Cox regression models to analyze the data, confirming the predictive value of this compound levels in clinical settings .

- Microbiota Alteration Study : A controlled experiment demonstrated that administration of this compound led to measurable changes in gut microbiota composition and function in both animal models and human samples. The increase in Bacteroides fragilis was particularly noteworthy as it may influence systemic inflammation and metabolic processes .

Summary of Findings

The biological activity of this compound is multifaceted, influencing cellular processes such as protein synthesis and folding while also affecting gut microbiota dynamics. Its association with adverse clinical outcomes in Fabry disease underscores its potential role as a biomarker for disease severity and progression.

| Aspect | Findings |

|---|---|

| Cellular Effects | Increased protein ubiquitination; altered signaling pathways |

| Gut Microbiota Modulation | Enhanced biofilm formation; decreased butyrate production |

| Clinical Relevance | Correlation with adverse outcomes; potential biomarker for Fabry disease |

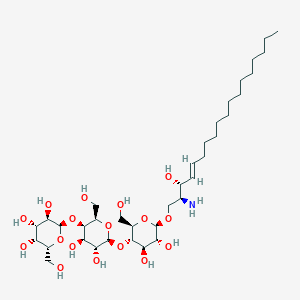

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6R)-6-[(E,2S,3R)-2-amino-3-hydroxyoctadec-4-enoxy]-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H67NO17/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-21(41)20(37)19-49-34-30(47)27(44)32(23(17-39)51-34)54-36-31(48)28(45)33(24(18-40)52-36)53-35-29(46)26(43)25(42)22(16-38)50-35/h14-15,20-36,38-48H,2-13,16-19,37H2,1H3/b15-14+/t20-,21+,22+,23+,24+,25-,26-,27+,28+,29+,30+,31+,32+,33-,34+,35+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRGNVOCPFLXGDQ-TWHXEDJUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC=CC(C(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)O)O)O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O)O)O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H67NO17 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126550-86-5 | |

| Record name | Globotriaosyl lysosphingolipid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126550865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.